2-(2-(2-(Tert-butyl)phenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
The compound contains several functional groups including a tert-butyl group, a phenoxy group, an acetamido group, and a tetrahydrobenzo[b]thiophene group. The presence of these groups could potentially confer interesting chemical and biological properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrobenzo[b]thiophene ring suggests that the molecule may have a planar structure, while the tert-butyl and phenoxy groups could add steric bulk .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the acetamido group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the tert-butyl group could increase the compound’s hydrophobicity, while the acetamido group could participate in hydrogen bonding .Scientific Research Applications
Synthesis and Characterization
- A study detailed the synthesis and characterization of various thiophene-2-carboxamides, including derivatives similar to the specified compound. These compounds were synthesized through several stages, involving condensation and hydrolysis reactions. The target molecules were characterized using IR, 1HNMR, 13C-NMR, Mass, and elemental analysis (Talupur, Satheesh, & Chandrasekhar, 2021).
Development of Ligands for Catalysis
- Research on the development of P-chiral phosphine ligands, including those with tert-butyl groups similar to the compound , demonstrated their application in rhodium-catalyzed asymmetric hydrogenation. These ligands showed excellent enantioselectivities and high catalytic activities, useful in the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Anti-Inflammatory Properties
- Synthesis of 5-substituted benzo[b]thiophene derivatives, structurally related to the specified compound, was explored for their potential anti-inflammatory properties. These compounds showed potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).
Synthesis of Polyamides
- Research into the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, closely related to the chemical structure , was conducted. These polyamides displayed significant thermal stability and solubility, suggesting potential applications in materials science (Hsiao, Yang, & Chen, 2000).
Optoelectronic Properties and Nonlinear Optical Behaviors
- A study on the synthesis and characterization of functionalized acene derivatives, including those with tert-butyl groups, was carried out. These compounds exhibited unique optoelectronic properties and third-order nonlinear optical behaviors, indicating potential applications in photonics and optoelectronics (Zhai et al., 2018).
Antiarrhythmic and Serotonin Antagonist Activities
- Novel thiophene derivatives synthesized from similar compounds were investigated for their antiarrhythmic, serotonin antagonist, and antianxiety activities. They showed high activity compared to standard drugs, suggesting therapeutic potential (Amr et al., 2010).
Properties
IUPAC Name |
2-[[2-(2-tert-butylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-13-9-10-14-17(11-13)28-21(19(14)20(23)26)24-18(25)12-27-16-8-6-5-7-15(16)22(2,3)4/h5-8,13H,9-12H2,1-4H3,(H2,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHWSPBASCTIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=CC=C3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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